molecular formula C14H13N3 B8295640 8-((5-Methyl-1H-imidazol-4-yl)methyl)quinoline

8-((5-Methyl-1H-imidazol-4-yl)methyl)quinoline

Cat. No. B8295640
M. Wt: 223.27 g/mol
InChI Key: MNJMCOHWJLWTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119807B2

Procedure details

A mixture of (4) (0.71 g, 1.48 mmol) and red phosphorus (0.46 g, 14.18 mmol) in hydroiodic acid (57% in water, 6 mL) was heated in a sealed tube at 160° C. overnight. The reaction mixture was cooled to room temperature, and the sealed tube was slowly opened to release the gas built up inside. The content was poured into crushed ice, and carefully basified with NaOH (aq) to pH>7. The aqueous layer was diluted with chloroform/isopropanol (3:1, 100 mL). The mixture was filtered through a bed of Celite to removed phosphorus. The layers were separated and the aqueous layer was extracted twice with chloroform/isopropanol (3:1, 100 mL). The pooled to organic layers were dried over magnesium sulfate. The mixture was filtered and the solvents were removed under vacuum. The residue was purified by chromatography on silica gel with 2% ammonia saturated methanol in dichloromethane to give 8-((5-methyl-1H-imidazol-4-yl)methyl)quinoline (5) as a light yellow solid (0.23 g, 1.05 mmol, 71% yield). 30 mg of (5) was passed through reverse phase HPLC to give 26.5 mg of an analytically pure sample.
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:6]=1[CH:7]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2)O.[OH-].[Na+]>I.C(Cl)(Cl)Cl.C(O)(C)C>[CH3:1][C:2]1[NH:3][CH:4]=[N:5][C:6]=1[CH2:7][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[CH:16][CH:15]=[CH:14]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
CC=1N=CN(C1C(O)C=1C=CC=C2C=CC=NC12)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
red phosphorus
Quantity
0.46 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
chloroform isopropanol
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
The content was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
to removed phosphorus
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with chloroform/isopropanol (3:1, 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 2% ammonia saturated methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CN1)CC=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.05 mmol
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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